![molecular formula C16H24ClNO2 B6112058 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride](/img/structure/B6112058.png)
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a piperidine derivative that has been synthesized using a specific method. In
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride is not fully understood. However, it has been shown to bind to certain receptors such as the sigma-1 receptor and the dopamine transporter. It has also been shown to modulate the activity of certain enzymes and ion channels. These actions may contribute to its various biochemical and physiological effects.
Biochemical and Physiological Effects
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in certain brain regions, which may contribute to its potential as a treatment for drug addiction. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, it has been shown to have antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride in lab experiments is its high purity and yield. This allows for accurate and reproducible experiments. Additionally, its various biochemical and physiological effects make it a versatile compound for studying different biological systems.
One limitation of using 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations. Therefore, caution should be taken when using this compound in experiments.
Future Directions
There are many future directions for the study of 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride. One direction is to further investigate its mechanism of action and how it interacts with different receptors and enzymes. Another direction is to explore its potential as a treatment for various neurological disorders such as drug addiction, depression, and neurodegenerative diseases. Additionally, its potential as a reagent for the synthesis of other compounds should be further explored.
Synthesis Methods
The synthesis method for 1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride involves the reaction of 4-(2-methoxyphenoxy)but-2-enal with piperidine in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
1-[4-(2-methoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride has been used in various scientific research applications. It has been used as a ligand for certain receptors such as the sigma-1 receptor and the dopamine transporter. It has also been used as a reagent for the synthesis of other compounds. Additionally, it has been used in studies related to drug addiction, depression, and neuroprotection.
properties
IUPAC Name |
1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-2-6-12-17;/h3-4,7-10H,2,5-6,11-14H2,1H3;1H/b8-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTCUMGRMRVNGN-USRGLUTNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC=CCN2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC/C=C/CN2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.